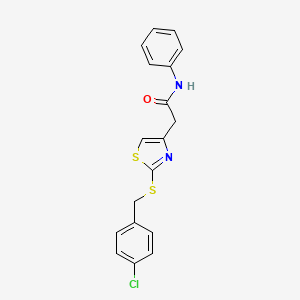
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide” is a compound that belongs to the thiazole derivative family. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The thiazole ring in this compound contains sulfur and nitrogen at position-1 and -3, respectively . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.8 . More detailed physical and chemical properties are not available in the current literature.作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 can alter these orientations and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to have various biological effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
実験室実験の利点と制限
One advantage of using 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease, making it a potential candidate for Alzheimer's disease treatment. One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells, and further research is needed to determine the optimal dosage and administration for therapeutic use.
将来の方向性
For research on 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide include further studies on its mechanism of action, as well as its potential therapeutic properties in various diseases. Additionally, further research is needed to determine the optimal dosage and administration for therapeutic use. Studies on the toxicity of this compound and its potential side effects are also needed to ensure its safety for use in humans. Overall, this compound has shown promise in scientific research and warrants further investigation for its potential therapeutic properties.
合成法
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide involves the reaction of 4-chlorobenzyl mercaptan with 2-aminothiazole in the presence of acetic anhydride to form 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetic acid. This intermediate is then reacted with phenylhydrazine to form this compound. The synthesis of this compound has been optimized to increase yield and purity for use in scientific research.
科学的研究の応用
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDGOBOWQFOWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide](/img/structure/B2914456.png)
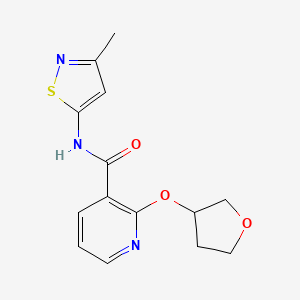
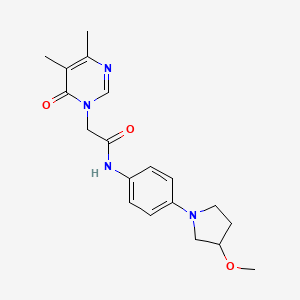
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2914459.png)
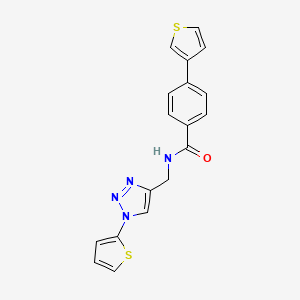

![3-(4-chloro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2914466.png)
![methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2914467.png)
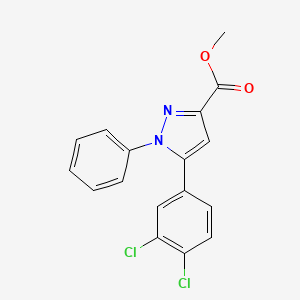

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)